Naphthalene, 1-(methylthio)-
Overview
Description
Naphthalene, 1-(methylthio)- is an organic compound with the molecular formula C11H10S. It is a derivative of naphthalene, where a methylthio group (-SCH3) is attached to the first carbon of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-(methylthio)- typically involves the introduction of a methylthio group to the naphthalene ring. One common method is the reaction of naphthalene with methylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as benzene .
Industrial Production Methods: In an industrial setting, the production of Naphthalene, 1-(methylthio)- can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and efficiency. Catalysts such as copper chloride on alumina (CuCl2-Al2O3) are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1-(methylthio)- involves its interaction with various molecular targets. The methylthio group can undergo oxidation to form reactive intermediates, which can interact with cellular proteins and enzymes. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Naphthalene: The parent compound, which lacks the methylthio group.
1-Methylnaphthalene: A derivative with a methyl group instead of a methylthio group.
1-Nitronaphthalene: A derivative with a nitro group instead of a methylthio group.
Comparison: Naphthalene, 1-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Compared to naphthalene, it has enhanced reactivity due to the sulfur atom. Compared to 1-methylnaphthalene, it has different oxidation and reduction behaviors. Compared to 1-nitronaphthalene, it has different toxicological and biological activities .
Properties
IUPAC Name |
1-methylsulfanylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKICYCNWKRHPFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143487 | |
Record name | Naphthalene, 1-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-72-6 | |
Record name | Naphthalene, 1-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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